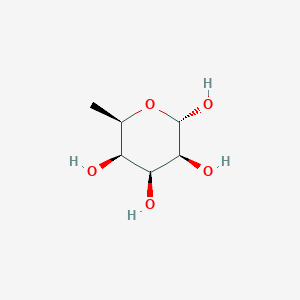

6-deoxy-alpha-D-talose

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H12O5 |

|---|---|

Molecular Weight |

164.16 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-methyloxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5+,6+/m1/s1 |

InChI Key |

SHZGCJCMOBCMKK-URLGYRAOSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)O)O)O)O |

Origin of Product |

United States |

Biological Occurrence and Physiological Relevance

Initial Conversion of GDP-D-Mannose by GDP-D-Mannose 4,6-Dehydratase (GMD)

The first committed step in the biosynthesis of GDP-6-deoxy-D-talose is the conversion of GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose. oup.comoup.com This reaction is catalyzed by the enzyme GDP-D-mannose 4,6-dehydratase (GMD). oup.comebi.ac.ukrcsb.org GMD is a key enzyme that introduces the 4-keto group and removes the hydroxyl group at the C6 position, setting the stage for the final reduction step. oup.compnas.org

Stereospecific Reduction by GDP-4-keto-6-deoxy-D-mannose Reductase (GTS/Tld)

The second and final step is the stereospecific reduction of the 4-keto group of the intermediate, GDP-4-keto-6-deoxy-D-mannose. oup.comnih.gov This reduction is catalyzed by the enzyme GDP-4-keto-6-deoxy-D-mannose reductase, also known as GDP-6-deoxy-D-talose synthetase (GTS) or Tld. oup.comoup.comuniprot.org This enzyme specifically produces the talose configuration, distinguishing this pathway from those that produce other 6-deoxyhexoses like rhamnose. oup.com The enzyme utilizes a cofactor, typically NADPH, to donate the hydride for the reduction. oup.com

Identification of Biosynthetic Genes (e.g., gts or tld)

The genes responsible for encoding the enzymes in this pathway have been identified in organisms that produce 6-deoxy-D-talose. In Actinobacillus actinomycetemcomitans, the gene encoding the crucial reductase has been identified as gts or tld. oup.comoup.comuniprot.org The identification and characterization of these genes have been instrumental in understanding the molecular basis of 6-deoxy-D-talose biosynthesis and have allowed for the recombinant production of the enzymes for further study. oup.comnih.gov

Biosynthesis Pathways and Metabolic Intermediates

Deoxythymidine Diphosphate (B83284) (dTDP)-6-Deoxy-L-Talose Biosynthesis Pathway

The formation of dTDP-6-deoxy-L-talose in bacteria can occur through distinct routes, primarily originating from the common precursor dTDP-D-glucose. These pathways involve a series of enzymatic modifications, including dehydration, epimerization, and reduction steps, to yield the final product.

Conversion from dTDP-L-Rhamnose

One pathway for the synthesis of dTDP-6-deoxy-L-talose involves the epimerization of dTDP-L-rhamnose. In this route, the well-characterized dTDP-L-rhamnose biosynthetic pathway serves as a precursor. The initial steps involve the conversion of dTDP-D-glucose to dTDP-L-rhamnose via the action of four enzymes: RmlA (glucose-1-phosphate thymidylyltransferase), RmlB (dTDP-D-glucose 4,6-dehydratase), RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase), and RmlD (dTDP-4-keto-L-rhamnose reductase). frontiersin.org

Following the synthesis of dTDP-L-rhamnose, a specific 4-epimerase can catalyze the reversible conversion of dTDP-L-rhamnose to dTDP-6-deoxy-L-talose. researchgate.net In Mycobacterium abscessus, this enzyme is designated as Tle (Talose epimerase). nih.gov The deletion of the tle gene in this bacterium resulted in an altered glycopeptidolipid (GPL) profile that lacked 6-deoxy-L-talose, confirming the enzyme's role in providing the dTDP-6-deoxy-L-talose precursor for GPL biosynthesis. nih.gov This epimerase acts on the C4 position, distinguishing the stereochemistry of talose from that of rhamnose (which is a 6-deoxy-L-mannose).

Enzymatic Steps from dTDP-D-Glucose (RmlB, RmlC, Reductases like TII/Tll)

An alternative and more direct pathway synthesizes dTDP-6-deoxy-L-talose from dTDP-D-glucose without proceeding through a dTDP-L-rhamnose intermediate. This pathway shares the initial enzymes with the rhamnose pathway but diverges at the final reduction step.

The biosynthesis begins with dTDP-D-glucose and involves three key enzymatic steps:

Dehydration: The enzyme dTDP-D-glucose 4,6-dehydratase (RmlB) catalyzes the conversion of dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose. researchgate.netnih.gov This reaction is a crucial first step in many 6-deoxysugar biosynthetic pathways. nih.gov

Epimerization: The intermediate is then acted upon by dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC), which produces dTDP-6-deoxy-L-lyxo-4-hexulose (also known as dTDP-4-keto-rhamnose). frontiersin.orgresearchgate.net

Reduction: The final step determines the identity of the sugar. Instead of the RmlD reductase which produces dTDP-L-rhamnose, a different reductase enzyme catalyzes the stereospecific reduction of the C4-keto group to produce dTDP-6-deoxy-L-talose. researchgate.net In Actinobacillus actinomycetemcomitans, this specific enzyme is a dTDP-6-deoxy-L-lyxo-4-hexulose reductase known as TII or Tll. nih.govresearchgate.net This reductase demonstrates weak homology to RmlD, highlighting the subtle enzymatic differences that lead to distinct sugar products from the same intermediate. nih.gov

The following table summarizes the key enzymes involved in these biosynthetic pathways.

Table 1: Key Enzymes in dTDP-6-Deoxy-L-Talose Biosynthesis| Enzyme Name | Gene Name(s) | Function | Pathway |

|---|---|---|---|

| dTDP-D-glucose 4,6-dehydratase | RmlB | Converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose. frontiersin.orgresearchgate.net | Both pathways |

| dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase | RmlC | Converts dTDP-4-keto-6-deoxy-D-glucose to dTDP-6-deoxy-L-lyxo-4-hexulose. frontiersin.orgresearchgate.net | Both pathways |

| dTDP-L-Rhamnose 4-epimerase | Tle | Converts dTDP-L-rhamnose to dTDP-6-deoxy-L-talose. nih.gov | Epimerization Pathway |

| dTDP-6-deoxy-L-lyxo-4-hexulose reductase | TII / Tll | Reduces dTDP-6-deoxy-L-lyxo-4-hexulose to dTDP-6-deoxy-L-talose. nih.govresearchgate.net | Direct Reduction Pathway |

Comparative Analysis of Deoxysugar Biosynthetic Pathways in Bacteria

Deoxysugars are a diverse class of carbohydrates crucial for bacterial survival, often as components of cell surface glycans like lipopolysaccharides (LPS) and capsules. oup.combasys2.ca Their biosynthetic pathways are potential targets for new antibacterial therapies because these sugars and their synthetic routes are typically absent in humans. oup.combasys2.ca

The biosynthesis of most 6-deoxysugars starts from common nucleotide-activated sugars, with dTDP-D-glucose being a frequent precursor. nih.gov The pathways leading to different dTDP-6-deoxysugars, such as dTDP-L-rhamnose, dTDP-D-fucose, and dTDP-6-deoxy-L-talose, share the initial enzymatic steps. researchgate.netoup.com The conversion of dTDP-D-glucose to the common intermediate dTDP-4-keto-6-deoxy-D-glucose by the enzyme RmlB is a conserved feature. nih.govnih.gov

The divergence that creates the vast diversity of deoxysugars occurs in the subsequent modification steps. nih.gov For instance:

dTDP-L-rhamnose vs. dTDP-6-deoxy-L-talose: The pathways to these two L-sugars share the RmlB and RmlC enzymes, yielding the intermediate dTDP-4-keto-6-deoxy-L-lyxo-4-hexulose. researchgate.net The critical difference lies in the final C4-keto reduction step. The reductase RmlD produces dTDP-L-rhamnose, while the reductase TII/Tll produces dTDP-6-deoxy-L-talose. nih.govresearchgate.net These reductases, despite acting on the same substrate, have different stereospecificity, leading to epimeric products. nih.gov Alternatively, 6-deoxy-L-talose can be formed via epimerization of the fully formed dTDP-L-rhamnose by an enzyme like Tle. nih.gov

L-Sugars vs. D-Sugars: The biosynthesis of dTDP-D-fucose also starts from dTDP-D-glucose and involves the RmlB-catalyzed formation of dTDP-4-keto-6-deoxy-D-glucose. oup.com However, it does not undergo the 3,5-epimerization catalyzed by RmlC. Instead, a specific reductase directly acts on the dTDP-4-keto-6-deoxy-D-glucose intermediate to form dTDP-D-fucose. oup.com

This modularity, where a common set of initial enzymes generates a key intermediate and divergent downstream enzymes (epimerases, reductases, aminotransferases, etc.) create the final product, is a hallmark of deoxysugar biosynthesis in bacteria. nih.govnih.govutexas.edu This strategy allows bacteria to generate a wide array of structurally diverse sugars from a limited set of precursor molecules, which is essential for creating the antigenic variation needed to evade host immune systems. nih.gov

The following table provides a comparative overview of key features in different bacterial deoxysugar biosynthetic pathways.

Table 2: Comparative Features of Bacterial Deoxysugar Biosynthesis Pathways| Feature | dTDP-L-Rhamnose | dTDP-6-Deoxy-L-Talose | dTDP-D-Fucose |

|---|---|---|---|

| Starting Precursor | dTDP-D-glucose | dTDP-D-glucose | dTDP-D-glucose |

| Key Intermediate 1 | dTDP-4-keto-6-deoxy-D-glucose | dTDP-4-keto-6-deoxy-D-glucose | dTDP-4-keto-6-deoxy-D-glucose |

| Enzyme for Key Intermediate 1 | RmlB | RmlB | RmlB |

| Key Intermediate 2 | dTDP-4-keto-6-deoxy-L-lyxo-4-hexulose | dTDP-4-keto-6-deoxy-L-lyxo-4-hexulose | Not applicable |

| Enzyme for Key Intermediate 2 | RmlC | RmlC | Not applicable |

| Final Modifying Enzyme | RmlD (Reductase) | TII/Tll (Reductase) or Tle (Epimerase) | Reductase (unclassified) |

| Final Product | dTDP-6-deoxy-L-mannose | dTDP-6-deoxy-L-talose | dTDP-6-deoxy-D-galactose |

Genetic Basis and Metabolic Engineering for 6 Deoxy Alpha D Talose Research

Identification and Characterization of Biosynthetic Gene Clusters

The biosynthesis of 6-deoxy-alpha-D-talose is orchestrated by a series of enzymes encoded by genes typically found clustered together on the chromosome of the producing organism. These biosynthetic gene clusters (BGCs) provide a roadmap for understanding and engineering the production of this sugar.

The genes responsible for the synthesis of nucleotide-activated 6-deoxysugars are generally found organized in clusters within the genomes of bacteria. In the case of dTDP-6-deoxy-L-talose, a well-studied related compound, the biosynthetic gene cluster typically includes four key enzymes. For instance, in Kitasatospora kifunensis, the producer of the antibiotic talosin, the cluster contains genes encoding RmlA (glucose-1-phosphate thymidylyltransferase), RmlB (dTDP-D-glucose 4,6-dehydratase), RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase), and Tal (a novel dTDP-6-deoxy-L-lyxo-4-hexulose reductase) nih.gov. Similarly, in Actinobacillus actinomycetemcomitans, the pathway involves the tll gene, which also encodes a dTDP-6-deoxy-L-lyxo-4-hexulose reductase nih.gov.

The organization of these BGCs can be quite plastic, and their distribution across different bacterial species suggests that horizontal gene transfer (HGT) has played a significant role in their evolution and dissemination nih.gov. HGT, the movement of genetic material between different organisms, is a common mechanism for bacteria to acquire new metabolic capabilities mdpi.combiotechniques.comyoutube.com. The presence of 6-deoxytalose biosynthetic genes in diverse and distantly related bacteria is strong evidence for such transfer events. This genetic mobility contributes to the metabolic adaptability of microorganisms researchgate.net.

| Organism | Key Genes in the Biosynthetic Cluster | Function of the Final Reductase |

|---|---|---|

| Kitasatospora kifunensis | rmlA, rmlB, rmlC, tal |

dTDP-6-deoxy-L-lyxo-4-hexulose reductase |

| Actinobacillus actinomycetemcomitans | rmlA, rmlB, rmlC, tll |

dTDP-6-deoxy-L-lyxo-4-hexulose reductase |

The biosynthetic pathways for various 6-deoxyhexoses share a remarkable degree of similarity, pointing to a common evolutionary origin. The initial steps in the formation of dTDP-6-deoxytalose are identical to those for the biosynthesis of dTDP-L-rhamnose, another common deoxysugar. Both pathways utilize the enzymes RmlA, RmlB, and RmlC to convert α-D-glucose-1-phosphate and dTTP into the intermediate dTDP-4-keto-6-deoxy-D-glucose nih.govresearchgate.net.

The divergence between these pathways occurs at the final step, which involves the reduction of the 4-keto group of the intermediate. The stereochemical outcome of this reduction is determined by the specific reductase enzyme used. For example, in the dTDP-L-rhamnose pathway, the enzyme RmlD catalyzes this reduction. In the case of dTDP-6-deoxy-L-talose biosynthesis, a different reductase, such as Tll or Tal, is employed nih.govresearchgate.net.

Interestingly, a comparison of the amino acid sequences of the reductases involved in dTDP-6-deoxy-L-talose synthesis from different organisms, such as the Tal protein from K. kifunensis and the Tll protein from A. actinomycetemcomitans, reveals low sequence similarity. This suggests that these enzymes are distantly related within the larger family of NDP-6-deoxy-4-ketohexose reductases, highlighting the genetic diversity that has arisen through evolution to produce a variety of deoxysugars nih.gov.

| Enzyme | Function | Pathway(s) |

|---|---|---|

| RmlA | Glucose-1-phosphate thymidylyltransferase | dTDP-6-deoxysugars (e.g., rhamnose, talose) |

| RmlB | dTDP-D-glucose 4,6-dehydratase | dTDP-6-deoxysugars (e.g., rhamnose, talose) |

| RmlC | dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase | dTDP-6-deoxysugars (e.g., rhamnose, talose) |

| RmlD | dTDP-4-keto-6-deoxy-L-mannose dehydrogenase | dTDP-L-rhamnose |

| Tll/Tal | dTDP-6-deoxy-L-lyxo-4-hexulose reductase | dTDP-6-deoxy-L-talose |

Strategies for Metabolic Engineering of Microorganisms

The elucidation of the biosynthetic pathway for this compound has paved the way for its production in heterologous hosts, with Escherichia coli being a preferred choice due to its well-understood genetics and rapid growth. Metabolic engineering strategies are employed to optimize the production of this rare sugar.

A common strategy for producing non-native compounds in E. coli is the heterologous expression of the relevant biosynthetic genes. To produce dTDP-6-deoxytalose, the genes encoding the four necessary enzymes (RmlA, RmlB, RmlC, and a specific reductase like Tll) can be introduced into an E. coli host. The tll gene from A. actinomycetemcomitans, which encodes the final reductase in the pathway, is a key component for this heterologous production researchgate.net. By placing these genes under the control of strong, inducible promoters in expression plasmids, the synthesis of the desired deoxysugar can be achieved in a controlled manner.

A major bottleneck in the heterologous production of nucleotide sugars is often the limited availability of the necessary precursors. To enhance the yield of dTDP-6-deoxytalose, the endogenous pathways that supply these precursors can be engineered. The biosynthesis of dTDP-6-deoxytalose begins with α-D-glucose-1-phosphate and dTTP.

Overexpression of key genes can boost the pool of these precursors. For instance, increasing the expression of galU, which encodes glucose-1-phosphate uridylyltransferase, can lead to higher levels of UDP-glucose, a central precursor for many nucleotide sugars. Similarly, enhancing the expression of rffA (also known as rmlA or rfbA), which encodes glucose-1-phosphate thymidylyltransferase, and rfbD (also known as rmlB), which encodes dTDP-D-glucose 4,6-dehydratase, can channel more of the glucose-1-phosphate pool towards the dTDP-deoxysugar pathway.

E. coli possesses its own pathways for the synthesis of certain deoxysugars, which can compete for the same precursors and intermediates as the heterologously expressed pathway for 6-deoxytalose. For example, wild-type E. coli K-12 strains have the genetic machinery to produce dTDP-L-rhamnose, which involves the enzymes RmlC and RmlD acting on the same dTDP-4-keto-6-deoxy-D-glucose intermediate google.com.

To prevent the formation of unwanted byproducts and to direct the metabolic flux entirely towards the synthesis of dTDP-6-deoxytalose, these competing endogenous pathways can be inactivated. This is typically achieved through targeted gene knockouts. By deleting the genes encoding the competing enzymes, such as rmlC and rmlD in the rhamnose pathway, the intermediate dTDP-4-keto-6-deoxy-D-glucose is forced to proceed down the engineered pathway, thereby increasing the yield of the desired 6-deoxytalose product google.com.

| Gene Target | Function | Engineering Strategy | Objective |

|---|---|---|---|

tll |

dTDP-6-deoxy-L-lyxo-4-hexulose reductase | Heterologous Expression | Introduce the final step for 6-deoxytalose synthesis. |

galU |

Glucose-1-phosphate uridylyltransferase | Overexpression | Increase the pool of nucleotide sugar precursors. |

rffA (rmlA) |

Glucose-1-phosphate thymidylyltransferase | Overexpression | Enhance the flux towards dTDP-deoxysugars. |

rfbD (rmlB) |

dTDP-D-glucose 4,6-dehydratase | Overexpression | Enhance the flux towards dTDP-deoxysugars. |

rmlC, rmlD |

Enzymes of the endogenous rhamnose pathway | Gene Inactivation (Knockout) | Eliminate competing pathways and prevent byproduct formation. |

Applications in Glycoconjugate and Natural Product Diversification

The biosynthesis of rare sugars like 6-deoxy-α-D-talose is a critical area of metabolic engineering, providing essential building blocks for glycodiversification. utexas.edursc.org This process involves attaching diverse sugar moieties to natural products, which can significantly alter their biological activities and physicochemical properties. nih.govrsc.org Deoxygenated sugars, in particular, are recognized as being responsible for the biological roles of various therapeutic agents, such as improved efficacy or enhanced affinity for receptors. rsc.org By establishing engineered biosynthetic pathways for these sugars in microbial hosts, it is possible to create novel glycosylated compounds that are otherwise difficult to synthesize chemically. utexas.eduresearchgate.net

The genetic and enzymatic pathways for 6-deoxy-D-talose have been identified, primarily in bacteria such as Aggregatibacter actinomycetemcomitans (formerly Actinobacillus actinomycetemcomitans). oup.comwikipedia.org The biosynthesis of the activated sugar donor, guanosine (B1672433) diphosphate (B83284) (GDP)-6-deoxy-D-talose, starts from GDP-D-mannose and involves a two-step enzymatic conversion. oup.comoup.com Understanding this genetic blueprint allows for the heterologous expression of these pathways in production hosts like Escherichia coli. oup.comnih.gov

Once the engineered host can produce GDP-6-deoxy-α-D-talose, this activated sugar can be transferred to a wide range of acceptor molecules by glycosyltransferases (GTs). nih.govresearchgate.net These enzymes, which are often substrate-flexible, catalyze the formation of glycosidic bonds, attaching the deoxysugar to aglycones such as flavonoids, polyketides, and other secondary metabolites. utexas.edunih.gov This combinatorial biosynthesis approach enables the production of libraries of new-to-nature compounds, providing a powerful tool for drug discovery and the development of new therapeutic agents. utexas.eduresearchgate.net

Table 1: Key Enzymes in the Biosynthesis of GDP-6-deoxy-α-D-talose

| Enzyme Name | Gene | EC Number | Function | Source Organism |

| GDP-mannose-4,6-dehydratase | gmd | 4.2.1.47 | Catalyzes the dehydration of GDP-D-mannose to form the intermediate GDP-4-keto-6-deoxy-D-mannose. oup.comnih.gov | Aggregatibacter actinomycetemcomitans oup.com |

| GDP-6-deoxy-D-talose synthetase | gts | 1.1.1.187 | Catalyzes the NADPH-dependent reduction of GDP-4-keto-6-deoxy-D-mannose to form GDP-6-deoxy-D-talose. oup.comgvsu.edu | Aggregatibacter actinomycetemcomitans oup.com |

The enzymatic glycosylation of flavonoids, such as quercetin (B1663063), is a significant application of engineered deoxysugar pathways. nih.gov Glycosylation dramatically impacts the properties of flavonoids, often improving their solubility, stability, and bioavailability. nih.govrsc.org While chemical synthesis of specific flavonoid glycosides is possible, it is often hampered by low yields and the need for extensive protection and deprotection steps due to the multiple reactive hydroxyl groups on the aglycone. researchgate.net

Metabolic engineering provides an efficient alternative. By co-expressing the biosynthetic pathway for GDP-6-deoxy-α-D-talose with a suitable glycosyltransferase (GT) in a microbial host, quercetin can be converted into a novel 6-deoxytalose glycoside. The process relies on the promiscuity of certain GTs, which can accept both the non-native sugar donor (GDP-6-deoxy-α-D-talose) and the flavonoid acceptor. rsc.orgnih.gov

The general steps for producing a novel quercetin glycoside are:

Host Engineering : An industrial microorganism, typically E. coli, is engineered to produce the necessary sugar donor. This involves introducing the genes for the GDP-6-deoxy-D-talose biosynthetic pathway (e.g., gmd and gts from A. actinomycetemcomitans). oup.comnih.gov

Glycosyltransferase Selection : A glycosyltransferase known to act on flavonoids is chosen. UDP-Glycosyltransferases (UGTs) from the GT1 family are well-known for their function in the biosynthesis of natural product glycosides and are often selected for this purpose. nih.gov Enzyme engineering and screening can further tailor the GT for improved activity with the rare sugar donor. nih.gov

Biotransformation : The engineered E. coli strain is cultured, and the aglycone (quercetin) is supplied to the medium. The host cells take up the quercetin, and the intracellularly produced GDP-6-deoxy-α-D-talose is transferred to a hydroxyl group of the quercetin molecule by the expressed GT.

Product Formation : The resulting novel quercetin-O-(6-deoxy-α-D-taloside) is formed. The precise position of glycosylation (e.g., at the 3-OH or 7-OH group) depends on the regiospecificity of the selected GT. nih.govfrontiersin.org

This strategy has been successfully applied to produce various flavonoid glycosides, demonstrating the potential to create diverse compounds by combining different sugar pathways with various aglycones. nih.govfao.org

Table 2: Research Findings on Enzymatic Glycosylation of Flavonoids

| Finding | Significance |

| Glycosyltransferase family 1 (GT1) enzymes are primary biocatalysts for the glycodiversification of flavonoids. nih.gov | Provides a large pool of enzymes that can be mined and engineered for novel glycosylation reactions. |

| E. coli strains can be metabolically engineered to synthesize required sugar donors for in vivo glycosylation. nih.gov | Enables the sustainable and efficient production of rare nucleotide sugars like GDP-6-deoxy-D-talose, avoiding the need for expensive substrates. |

| Glycosylation modulates the pharmacokinetic parameters of flavonoids. nih.gov | Attaching sugars like 6-deoxy-talose can improve drug-like properties of natural products. |

| The sugar moiety attached to quercetin significantly influences the molecule's structure and reactivity. rsc.orgmostwiedzy.pl | Creating novel glycosides with rare sugars can fine-tune the biological and chemical properties of the parent compound. |

Synthetic Methodologies for 6 Deoxy Alpha D Talose and Analogues

Chemical Synthesis Approaches

Chemical synthesis provides versatile routes to 6-deoxy-alpha-D-talose and its derivatives, often starting from readily available monosaccharides. These methods allow for precise control over stereochemistry and the introduction of various functional groups.

Stereoselective Synthesis from Common Monosaccharides (e.g., D-Glucose, L-Rhamnose)

The stereoselective synthesis of this compound and its enantiomer, 6-deoxy-L-talose, can be achieved from common monosaccharides like D-glucose and L-rhamnose through a series of protection, oxidation, reduction, and deprotection steps.

A common strategy for the synthesis of 6-deoxy-L-talose begins with L-rhamnose. For instance, a 6-deoxy-α-L-talopyranoside acceptor can be prepared from methyl α-L-rhamnopyranoside. nih.gov This multi-step process involves the protection of hydroxyl groups, followed by oxidation of the C-2 hydroxyl group to a ketone and subsequent stereoselective reduction to yield the talo-configuration. nih.gov One reported synthesis involves treating methyl α-L-rhamnopyranoside with 2,2-dimethoxypropane (B42991) to form an isopropylidene-protected intermediate. This is followed by oxidation with Dess-Martin periodinane to yield a ketone, which is then stereoselectively reduced with sodium borohydride (B1222165) to exclusively provide the 6-deoxy-α-L-taloside. nih.gov

While direct synthesis of this compound from D-glucose is less commonly detailed in readily available literature, the principles of stereochemical inversion through oxidation-reduction sequences are applicable. A practical route to 6-deoxy-L-idose and L-acovenose from a D-glucose derivative, 1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose, has been described. nih.gov This synthesis involves key steps such as stereoselective hydrogenation and epimerization at specific carbon centers to achieve the desired stereochemistry of the L-sugar. nih.gov A similar strategic approach, starting with a suitably protected D-glucose derivative, could potentially be employed to achieve the stereochemistry of this compound.

The efficient transformation of L-rhamnose into various isomeric 6-deoxy-L-hexoses, including 6-deoxy-L-talose, has been reported through regio- and stereoselective nucleophilic displacements of triflates. acs.org This methodology provides access to these rare sugars as stable thioglycoside building blocks, which are useful for further glycosylation reactions. acs.org

| Starting Material | Target Compound | Key Reactions |

|---|---|---|

| L-Rhamnose | 6-Deoxy-L-talose | Protection, Oxidation, Stereoselective Reduction |

| D-Glucose derivative | 6-Deoxy-L-idose/L-acovenose | Stereoselective Hydrogenation, Epimerization |

Sharpless Asymmetric Dihydroxylation and Related Methods

The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from prochiral olefins. mdpi.comwikipedia.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to direct the dihydroxylation to a specific face of the double bond. wikipedia.org The choice of ligand, either (DHQ)2-PHAL (AD-mix-α) or (DHQD)2-PHAL (AD-mix-β), determines the stereochemical outcome of the reaction. wikipedia.org

While a direct application of Sharpless asymmetric dihydroxylation for the synthesis of this compound is not extensively documented in the provided search results, this methodology is a key strategy in the de novo synthesis of carbohydrates and their derivatives. For example, a de novo enantioselective synthesis of a hexafluorinated D-glucose analogue incorporates an asymmetric dihydroxylation step to install a crucial stereogenic center with high enantioselectivity. acs.org This highlights the potential of the Sharpless asymmetric dihydroxylation in constructing the chiral centers of rare sugars like this compound from achiral precursors.

The general mechanism of the Sharpless asymmetric dihydroxylation involves the formation of an osmium tetroxide-ligand complex, which then undergoes a [3+2]-cycloaddition with the alkene to form a cyclic intermediate. wikipedia.org Subsequent hydrolysis releases the diol and regenerates the osmium catalyst. wikipedia.org This method's high degree of enantioselectivity and functional group tolerance makes it a valuable tool in modern synthetic organic chemistry. mdpi.com

Synthesis of this compound-Containing Oligosaccharides and Disaccharides

The synthesis of oligosaccharides and disaccharides containing this compound is crucial for studying their biological functions. These complex carbohydrates are often assembled through glycosylation reactions, where a glycosyl donor is coupled with a glycosyl acceptor.

A notable example is the synthesis of disaccharides containing 6-deoxy-α-L-talose, the enantiomer of the D-form. nih.govnih.gov In one study, a 6-deoxy-α-L-talopyranoside acceptor, prepared from methyl α-L-rhamnopyranoside, was glycosylated with thiogalactoside donors using N-iodosuccinimide (NIS) and trifluoromethanesulfonic acid (TfOH) as promoters. nih.gov This reaction yielded the desired α-linked disaccharides in good yields (69–90%). nih.gov Glycosylation with a 2-azido-2-deoxy-D-glucosyl trichloroacetimidate (B1259523) donor was also attempted, which resulted in a mixture of α and β anomers, with the α-linked disaccharide being the major product. nih.gov

The synthesis of a tetrasaccharide subunit of the lipopolysaccharide from Plesiomonas shigelloides has also been reported, which contains a 6-deoxy-glycero-β-D-manno-heptopyranoside residue. nih.gov While not containing this compound itself, this work demonstrates the stereocontrolled synthesis of complex oligosaccharides containing 6-deoxy sugars. nih.gov

| Oligosaccharide Type | 6-Deoxy Sugar Component | Glycosylation Promoter | Yield |

|---|---|---|---|

| Disaccharide | 6-Deoxy-α-L-talose | NIS/TfOH | 69-90% |

Chemoenzymatic and Enzymatic Synthesis Methodologies

Enzymatic and chemoenzymatic approaches offer highly specific and efficient alternatives to purely chemical methods for the synthesis of rare sugars. These methods often proceed under mild reaction conditions and can provide high yields of the desired product.

Biocatalytic Conversion Using Isomerases (e.g., L-Rhamnose Isomerase)

L-Rhamnose isomerase (L-RhI) is an enzyme that catalyzes the reversible isomerization of L-rhamnose to L-rhamnulose. nih.gov This enzyme exhibits broad substrate specificity and can be used for the production of various rare sugars. nih.gov For example, L-rhamnose isomerase has been used in combination with other enzymes, such as D-tagatose 3-epimerase, to produce 6-deoxy-L-psicose from L-rhamnose. nih.govnih.gov The purified 6-deoxy-L-psicose can then be further isomerized to other 6-deoxy-L-hexoses, such as 6-deoxy-L-altrose and 6-deoxy-L-allose, using L-arabinose isomerase and L-ribose isomerase, respectively. nih.gov

While the direct biocatalytic conversion to this compound using L-rhamnose isomerase is not explicitly detailed in the provided results, the known broad substrate specificity of this and other isomerases suggests a potential enzymatic route from a suitable precursor. For instance, cellobiose (B7769950) 2-epimerase has been shown to convert D-galactose to D-talose. mdpi.com This demonstrates the potential of isomerases and epimerases in accessing rare sugar configurations.

In Vitro Reconstitution of Enzymatic Pathways

The in vitro reconstitution of biosynthetic pathways allows for the production of complex molecules, including rare sugars, by combining the necessary enzymes and substrates in a controlled environment. This approach is particularly useful for synthesizing nucleotide-activated sugars, which are the donor substrates for glycosyltransferases in the biosynthesis of oligosaccharides and polysaccharides.

The biosynthesis of dTDP-6-deoxy-L-talose has been studied, and the enzymatic pathway has been elucidated. researchgate.net This pathway starts from dTDP-D-glucose and involves a series of enzymatic reactions catalyzed by enzymes such as dTDP-D-glucose 4,6-dehydratase (RmlB), dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC), and a 4-reductase. researchgate.net

Similarly, the biosynthesis of GDP-6-deoxy-D-talose is part of the pathway for the synthesis of GDP-L-fucose. oup.com The intermediate GDP-4-keto-6-deoxy-D-mannose can be chemically reduced with sodium borohydride to yield a mixture of GDP-D-rhamnose and GDP-6-deoxy-D-talose. oup.com Furthermore, an enzyme, GDP-4-keto-6-deoxy-D-mannose reductase, has been identified in Actinobacillus actinomycetemcomitans that is involved in the synthesis of GDP-6-deoxy-D-talose. oup.com

The total enzymatic synthesis of TDP-d-olivose, another 6-deoxysugar, has been achieved through an in vitro reconstituted pathway, demonstrating the feasibility of these methods for producing complex deoxysugar nucleotides. nih.gov

| Target Nucleotide Sugar | Precursor | Key Enzymes |

|---|---|---|

| dTDP-6-deoxy-L-talose | dTDP-D-glucose | RmlB, RmlC, 4-reductase |

| GDP-6-deoxy-D-talose | GDP-D-mannose | GDP-d-mannose 4,6-dehydratase, GDP-4-keto-6-deoxy-D-mannose reductase |

Analytical Techniques in 6 Deoxy Alpha D Talose Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the precise atomic arrangement of 6-deoxy-alpha-D-talose, providing detailed insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic molecules, including 6-deoxy-sugars. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each proton and carbon atom, respectively, allowing for the determination of stereochemistry and conformation.

In the analysis of 6-deoxy-sugars, NMR spectra can be complex due to the presence of multiple anomeric forms (α and β) and ring conformations (pyranose and furanose) in solution. For instance, the ¹H-NMR spectrum of a related compound, 6-deoxy-d-altrose, revealed the presence of four distinct forms in aqueous solution. researchgate.net The chemical shifts (δ) of the anomeric protons (H-1) are particularly informative, typically appearing in the downfield region of the spectrum. The multiplicity and coupling constants (J-values) of the proton signals provide information about the connectivity and dihedral angles between adjacent protons, which is crucial for assigning the relative stereochemistry of the hydroxyl groups.

¹³C-NMR spectroscopy complements ¹H-NMR by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the identification of the anomeric carbon, the methyl carbon of the 6-deoxy group, and the other carbons in the sugar ring. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are often employed to establish the connectivity between protons and carbons, aiding in the complete assignment of the NMR spectra. researchgate.net

Table 1: Representative ¹H-NMR Chemical Shifts for a Related 6-Deoxy-Sugar (dTDP-6-deoxy-β-d-allose) oup.com

| Proton | Chemical Shift (ppm) |

| H₁ | 5.38 |

| H₂ | 3.56 |

| H₃ | 3.95 |

| H₄ | 3.25 |

| H₅ | 4.02 |

| H₆ | 1.13 |

Note: This data is for dTDP-6-deoxy-β-d-allose and serves as an illustrative example.

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for the analysis of polar and thermally labile molecules like sugars, as it allows for the generation of intact molecular ions with minimal fragmentation. rsc.org

In the analysis of this compound, ESI-MS would be expected to produce a prominent ion corresponding to the protonated molecule [M+H]⁺ or adducts with cations such as sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. The accurate mass measurement of these ions, typically performed with high-resolution mass spectrometers, can be used to confirm the elemental formula of the compound (C₆H₁₂O₅).

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the molecular ion, providing valuable structural information. The fragmentation patterns of sugars are often complex and can involve glycosidic bond cleavages and cross-ring cleavages. For 6-deoxyhexoses, characteristic fragmentation pathways can help to distinguish them from other monosaccharides. The study of GDP-6-deoxy-D-talose has utilized Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS for its characterization. oup.com

Table 2: Expected Molecular Ions for this compound in ESI-MS

| Ion Species | Formula | Calculated m/z |

| [M+H]⁺ | C₆H₁₃O₅⁺ | 165.0759 |

| [M+Na]⁺ | C₆H₁₂O₅Na⁺ | 187.0579 |

| [M+K]⁺ | C₆H₁₂O₅K⁺ | 203.0318 |

Chromatographic Separations for Identification and Quantification

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of carbohydrates. Due to the polar nature and lack of a strong UV chromophore in simple sugars, specialized columns and detection methods are often required. nih.gov Common stationary phases for sugar analysis include amino-propyl bonded silica (B1680970) columns (normal-phase or HILIC mode) and ion-exchange columns. lcms.czshodexhplc.com

For the analysis of this compound, an amino column with an isocratic mobile phase of acetonitrile (B52724) and water is a common approach. emu.ee Detection is typically achieved using a refractive index (RI) detector, which is a universal detector for non-UV absorbing compounds, or an evaporative light scattering detector (ELSD). Derivatization with a UV-active or fluorescent tag can also be employed to enhance detection sensitivity with UV or fluorescence detectors.

HPLC has been instrumental in monitoring the enzymatic synthesis of nucleotide-activated 6-deoxy-sugars. For example, the conversion of dTDP-4-keto-6-deoxy-d-glucose to dTDP-6-deoxy-d-allose was monitored by HPLC, showing distinct retention times for the substrate and product. oup.com

Table 3: Example HPLC Conditions for the Analysis of a Related 6-Deoxy-Sugar Derivative oup.com

| Parameter | Condition |

| Column | C18 |

| Mobile Phase | Isocratic |

| Detection | UV |

| Substrate Retention Time | 10 min |

| Product Retention Time | 13 min |

Note: These conditions are for the separation of dTDP-4-keto-6-deoxy-d-glucose and dTDP-6-deoxy-d-allose and serve as an illustrative example.

Gas-Liquid Chromatography (GLC), often coupled with a mass spectrometer (GC-MS), is a high-resolution technique for the analysis of volatile compounds. Since sugars are non-volatile, they must first be chemically modified into volatile derivatives before analysis by GLC. restek.comthermofisher.com

A common derivatization method for sugars is the conversion to their alditol acetates. This procedure involves the reduction of the monosaccharide to its corresponding sugar alcohol (alditol), followed by acetylation of the hydroxyl groups. This method yields a single, stable derivative for each sugar, which can then be separated and identified by GLC. restek.com The retention times of the alditol acetate (B1210297) derivatives are characteristic for each monosaccharide. Mass spectrometry is used for detection and provides definitive identification based on the fragmentation pattern of the derivative. This technique has been successfully applied to the analysis of various 6-deoxy-sugars. biosynth.com

Table 4: General Steps for Alditol Acetate Derivatization for GLC Analysis

| Step | Description |

| 1. Reduction | The sugar is reduced to its corresponding alditol using a reducing agent such as sodium borohydride (B1222165). |

| 2. Acetylation | The hydroxyl groups of the alditol are acetylated using an acetylating agent like acetic anhydride. |

| 3. Extraction | The resulting alditol acetate derivative is extracted into an organic solvent. |

| 4. Analysis | The sample is injected into the GC-MS for separation and detection. |

Biochemical Assays for Enzymatic Activity and Kinetics

Biochemical assays are crucial for studying the enzymes involved in the metabolism of this compound. These assays allow for the determination of enzyme activity, substrate specificity, and kinetic parameters such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). thermofisher.com

The biosynthesis of GDP-6-deoxy-D-talose involves the enzyme GDP-6-deoxy-D-talose synthetase (GTS), which reduces GDP-4-keto-6-deoxy-D-mannose. oup.com The activity of this enzyme can be assayed by monitoring the consumption of the NADPH cofactor, which can be followed spectrophotometrically by the decrease in absorbance at 340 nm. Alternatively, the formation of the product, GDP-6-deoxy-D-talose, can be monitored by HPLC. oup.com

Kinetic analysis of enzymes like GTS provides insights into their catalytic mechanism and efficiency. However, detailed kinetic studies can be challenging due to the instability of the substrate, GDP-4-keto-6-deoxy-D-mannose. oup.com Despite these challenges, functional studies have confirmed the activity of GTS in the synthesis of GDP-6-deoxy-D-talose. gvsu.edu

Table 5: Key Enzymes in the Metabolism of Related 6-Deoxy-Sugars

| Enzyme | Reaction |

| GDP-mannose-4,6-dehydratase (GMD) | Converts GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose. |

| GDP-6-deoxy-D-talose synthetase (GTS) | Reduces GDP-4-keto-6-deoxy-D-mannose to GDP-6-deoxy-D-talose. |

| dTDP-glucose 4,6-dehydratase | Catalyzes the formation of dTDP-4-keto-6-deoxy-D-glucose. |

| dTDP-4-keto-6-deoxyglucose reductase | Reduces dTDP-4-keto-6-deoxy-d-glucose to dTDP-6-deoxy-d-allose. oup.com |

Research Prospects and Future Directions

Elucidation of Undiscovered Enzymes in 6-Deoxy-alpha-D-Talose Biosynthesis

The biosynthetic pathway for 6-deoxy-D-talose, particularly the guanosine (B1672433) diphosphate (B83284) (GDP)-activated form, has been partially elucidated. The pathway is understood to begin with GDP-D-mannose, which is converted to the intermediate GDP-4-keto-6-deoxy-D-mannose by the enzyme GDP-D-mannose 4,6-dehydratase (GMD). oup.com A specific GDP-4-keto-6-deoxy-D-mannose reductase then catalyzes the final step to produce GDP-6-deoxy-D-talose. oup.com This reductase has been identified and characterized in organisms like Actinobacillus actinomycetemcomitans serotype a. oup.com

However, significant gaps in our understanding remain. While the core pathway for the nucleotide sugar precursor is known, the enzymes responsible for transferring the 6-deoxy-D-talose moiety to acceptor molecules, the deoxytalosyltransferases, are largely uncharacterized. oup.com The regulatory mechanisms governing the expression and activity of the biosynthetic genes also remain to be elucidated. oup.com Future research will focus on identifying and characterizing these unknown enzymes to provide a complete picture of 6-deoxytalose metabolism. This involves screening genomic libraries of 6-deoxy-D-talose-producing organisms and employing advanced proteomic and biochemical techniques to isolate and study the enzymatic activities.

Table 1: Known and Investigated Enzymes in 6-Deoxy-D-Talose Biosynthesis

| Enzyme Name | Abbreviation | Function | Starting Substrate | Product | Organism of Study |

| GDP-D-mannose 4,6-dehydratase | GMD | Catalyzes the dehydration of GDP-D-mannose. | GDP-D-mannose | GDP-4-keto-6-deoxy-D-mannose | E. coli, A. actinomycetemcomitans |

| GDP-4-keto-6-deoxy-D-mannose reductase | GTS | Catalyzes the stereospecific reduction of the 4-keto group. | GDP-4-keto-6-deoxy-D-mannose | GDP-6-deoxy-D-talose | A. actinomycetemcomitans |

| Deoxytalosyltransferase | - | Transfers 6-deoxy-D-talose to an acceptor molecule. | GDP-6-deoxy-D-talose | Glycoconjugate | To be elucidated |

Rational Design of Glycosyltransferases with Tailored Specificity

Glycosyltransferases (GTs) are the enzymes responsible for creating glycosidic bonds, attaching sugars to other molecules. nih.gov The specificity of wild-type GTs can be a limitation for biotechnological applications. nih.gov Rational design and directed evolution are powerful strategies to engineer GTs with novel or improved functionalities, such as altered donor or acceptor substrate specificity. nih.govnih.gov

Structure-guided rational design involves using the three-dimensional crystal structure of a GT to identify key amino acid residues in the active site that determine substrate specificity. nih.govmdpi.com By making specific mutations to these residues, it is possible to create enzyme variants that can accommodate new substrates, such as this compound or its nucleotide-activated forms. For instance, researchers have successfully altered the regioselectivity and acceptor specificity of GTs through active-site redesign. nih.gov This approach, often combined with computational modeling and high-throughput screening, can yield enzymes tailored for the precise synthesis of novel glycoconjugates containing 6-deoxytalose. nih.govmdpi.com These engineered enzymes could be used to create new antibiotics, therapeutic glycoproteins, or other valuable biomolecules. nih.gov

Targeted Development of Antibacterial Interventions Based on Deoxysugar Metabolism

The biosynthetic pathways of 6-deoxysugars are often essential for the viability and pathogenicity of many bacteria, as these sugars are critical components of their cell walls (e.g., in lipopolysaccharides). oup.comst-andrews.ac.uk Crucially, these pathways are typically absent in humans, making the enzymes involved highly attractive targets for the development of novel antibacterial drugs. oup.comst-andrews.ac.ukmdpi.com

Targeting the biosynthesis of 6-deoxy-D-talose could represent a promising strategy for developing new antibiotics. Inhibitors designed to block key enzymes in the pathway, such as GDP-D-mannose 4,6-dehydratase or the specific reductase, would disrupt the formation of essential cell surface glycans, leading to bacterial cell death or attenuation of virulence. oup.com Virtual screening and structure-based drug design are being used to identify small molecule inhibitors of enzymes in analogous deoxysugar pathways, such as the L-rhamnose pathway in Mycobacterium tuberculosis. nih.gov Similar strategies can be applied to the 6-deoxy-D-talose pathway. The development of potent and specific inhibitors could lead to a new class of antibiotics effective against drug-resistant pathogens.

Table 2: Potential Antibacterial Targets in Deoxysugar Metabolism

| Target Enzyme | Pathway | Rationale for Inhibition | Potential Outcome |

| GDP-D-mannose 4,6-dehydratase (GMD) | 6-Deoxy-D-talose Biosynthesis | Blocks the first committed step in the pathway. | Prevents formation of all downstream products, disrupting cell wall synthesis. |

| GDP-4-keto-6-deoxy-D-mannose reductase (GTS) | 6-Deoxy-D-talose Biosynthesis | Blocks the final, stereospecific step to form GDP-6-deoxy-D-talose. | Halts production of the specific deoxysugar, leading to incomplete glycans. |

| dTDP-D-glucose 4,6-dehydratase (RmlB) | L-Rhamnose Biosynthesis | Blocks a key intermediate in a related, essential deoxysugar pathway. | Disrupts cell wall integrity in pathogens like M. tuberculosis. |

| Deoxytalosyltransferase | Glycoconjugate Assembly | Prevents the incorporation of 6-deoxy-D-talose into larger structures. | Results in defective cell surface structures and potential loss of virulence. |

Advancement of Synthetic Biology Tools for Custom Glycoconjugate Production

Synthetic biology offers powerful tools to engineer biological systems for the production of valuable compounds. nih.govacs.org These approaches are increasingly being applied to the synthesis of complex carbohydrates and glycoconjugates. frontiersin.orgnih.gov The advancement of synthetic biology provides a promising avenue for the custom production of glycoconjugates containing this compound.

Metabolic engineering of microorganisms, such as E. coli or yeast, involves introducing and optimizing the biosynthetic pathway for 6-deoxy-D-talose. nih.govmdpi.com This can be achieved by assembling the necessary genes (e.g., for GMD and GTS) into a synthetic pathway. nih.govfrontiersin.org Furthermore, by co-expressing engineered glycosyltransferases with tailored specificities (as described in section 8.2), these microbial hosts can be programmed to produce specific, high-value glycoconjugates on a large scale. nih.gov

Cell-free synthetic glycobiology is another emerging frontier. frontiersin.orgnih.gov This approach involves using purified enzymes or cell lysates to construct glycosylation pathways in vitro. nih.gov This highly controllable and modular framework allows for the rapid prototyping and engineering of reaction networks to produce desired glycomolecules without the constraints of a living cell, accelerating both basic research and the biomanufacturing of complex glycoconjugates. frontiersin.orgnih.gov

Q & A

Q. What are the primary synthetic routes for 6-deoxy-α-D-talose, and how do their efficiencies compare?

The synthesis of 6-deoxy-α-D-talose typically involves regioselective deoxygenation of D-talose derivatives. Common methods include:

- Chemical deoxygenation : Using reagents like thiocarbonyl diimidazole followed by radical reduction, yielding ~60-75% efficiency. However, stereochemical control can be challenging due to competing side reactions .

- Enzymatic approaches : Glycosidases or phosphorylases may catalyze selective deoxygenation under mild conditions, though substrate specificity limits broad applicability . A comparative analysis of these methods highlights trade-offs between yield, purity, and scalability (Table 1).

Table 1 : Synthetic Methods for 6-Deoxy-α-D-Talose

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Chemical deoxygenation | 65-75 | 85-90 | Side reactions, purification |

| Enzymatic synthesis | 50-60 | ≥95 | Substrate specificity |

Q. Which spectroscopic techniques are most effective for characterizing 6-deoxy-α-D-talose?

Structural elucidation relies on:

- NMR spectroscopy : H and C NMR identify anomeric configuration (α vs. β) and deoxygenation sites. For example, the absence of a C6 hydroxyl proton signal confirms deoxygenation .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C₆H₁₂O₅, MW 164.16 g/mol) and fragmentation patterns .

- HPLC : Reverse-phase chromatography with refractive index detection assesses purity (>95% required for biological assays) .

Q. What is the biological significance of 6-deoxy-α-D-talose in carbohydrate metabolism?

6-Deoxy-α-D-talose is a rare sugar implicated in bacterial glycocalyx formation and plant secondary metabolism. Its absence of a C6 hydroxyl group alters hydrogen-bonding interactions in glycosidic linkages, affecting substrate recognition by enzymes like glycosyltransferases . Studies in Streptomyces spp. suggest its role in antibiotic biosynthesis, though mechanistic details remain under investigation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in the biological activity of 6-deoxy-α-D-talose across studies?

Contradictory reports on antimicrobial or signaling properties often stem from:

- Purity variations : Impurities from incomplete deoxygenation (e.g., residual C6-OH groups) can skew bioassay results. Rigorous purification via column chromatography or recrystallization is critical .

- Assay conditions : pH, temperature, and solvent (aqueous vs. DMSO) influence conformational stability. Standardized protocols (e.g., ISO 20776-1 for antimicrobial testing) mitigate variability .

- Species-specific responses : Structural analogs (e.g., 6-deoxy-D-galactose) may exhibit overlapping activities, necessitating knockout models or isotopic labeling for specificity validation .

Q. What computational models predict the solution-phase conformational dynamics of 6-deoxy-α-D-talose?

Molecular dynamics (MD) simulations using force fields (e.g., GLYCAM06) reveal:

- Chair vs. boat conformations : The α-anomer favors chair conformers, while deoxygenation at C6 reduces steric hindrance, increasing ring flexibility .

- Solvent effects : Water stabilizes equatorial hydroxyl groups, whereas apolar solvents promote intramolecular H-bonding between C2-OH and C4-OH . Experimental validation via NOESY NMR or small-angle X-ray scattering (SAXS) is recommended to reconcile computational predictions .

Q. What strategies address challenges in regioselective deoxygenation for 6-deoxy-α-D-talose analogs?

Key hurdles include:

- Competing reactivity : Protecting groups (e.g., benzoyl at C2/C3) improve selectivity during radical-mediated deoxygenation .

- Catalyst design : Transition-metal catalysts (e.g., Pd/C) enable selective hydrogenolysis of C6-OH in talose derivatives, though over-reduction risks require careful optimization . Advanced techniques like directed evolution of enzymes or flow-chemistry setups enhance regioselectivity and scalability .

Methodological Considerations

- Data contradiction analysis : Cross-validate findings using orthogonal techniques (e.g., NMR + X-ray crystallography) and meta-analyses of published datasets .

- Experimental design : Employ Design of Experiments (DoE) to optimize reaction conditions (e.g., temperature, catalyst loading) while minimizing resource use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.